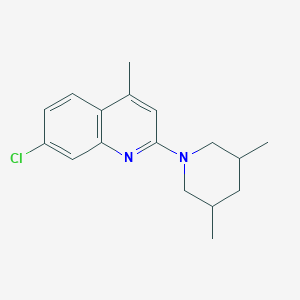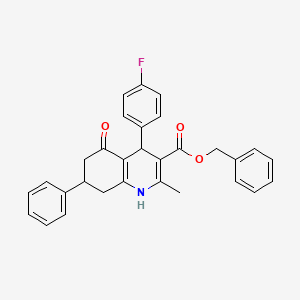![molecular formula C19H23BrN2O4S B5199060 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide](/img/structure/B5199060.png)
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide typically involves multiple steps One common approach is to start with the bromination of a phenyl group, followed by sulfonylation to introduce the sulfonyl group The next step involves the formation of an amide bond through a reaction with acetic anhydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromophenyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-allyl-2-(4-bromophenyl)sulfonylamino]acetamide
- **2-(4-bromophenyl)sulfonylamino]-N-cycloheptylacetamide
Uniqueness
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may result in distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4S/c20-17-7-9-18(10-8-17)27(25,26)22(15-19(24)21-12-4-14-23)13-11-16-5-2-1-3-6-16/h1-3,5-10,23H,4,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOORQFOZRPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B5198985.png)
![1-benzyl-8-(2-ethoxybenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199004.png)
![2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5199012.png)
![(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5199013.png)
![2-[(phenylacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199016.png)
![N-{6-Methoxy-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B5199020.png)
![Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate](/img/structure/B5199023.png)
![ethyl 3-benzyl-1-[4-(1H-imidazol-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B5199040.png)
![1,3-benzodioxol-5-yl{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B5199051.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5199053.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5199065.png)

